1,2,3,4-Tetrahydro-1-nitronaphthalene
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Overview
Description
1,2,3,4-Tetrahydro-1-nitronaphthalene is an organic compound with the molecular formula C10H11NO2 It is a derivative of naphthalene, where the nitro group is attached to the first carbon of the tetrahydronaphthalene structure
Preparation Methods
1,2,3,4-Tetrahydro-1-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,3,4-tetrahydronaphthalene. The reaction typically uses concentrated nitric acid as the nitrating agent and sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .
Industrial production methods for this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1-nitronaphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydro-1-aminonaphthalene, while oxidation can lead to the formation of naphthoquinones.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1-nitronaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and induce biological effects. The specific pathways and targets depend on the context of its use, such as its role in drug development or as an antimicrobial agent .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-nitronaphthalene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: Lacks the nitro group and has different chemical reactivity and applications.
1-Nitronaphthalene: Contains a nitro group but lacks the tetrahydro structure, leading to different chemical properties and uses.
1,2,3,4-Tetrahydro-1-aminonaphthalene: The reduced form of this compound, with distinct biological activities and applications.
The uniqueness of this compound lies in its combination of the tetrahydronaphthalene structure with a nitro group, providing a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
79817-66-6 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-nitro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |
InChI Key |
USQUNNYHRYDWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)[N+](=O)[O-] |
Origin of Product |
United States |
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